molecular formula C20H13Cl2NO2 B2979437 N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide CAS No. 289059-82-1

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Cat. No.: B2979437
CAS No.: 289059-82-1
M. Wt: 370.23
InChI Key: LSKMEPNCBWXBFV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a benzoyl group at the 2-position and a chlorine substituent at the 4-position on the phenyl ring, with an additional 2-chlorobenzamide moiety. Its molecular formula is C₂₀H₁₃Cl₂NO₂, and it is synthesized through condensation reactions involving substituted benzoyl chlorides and aminophenyl intermediates under basic conditions . This compound has demonstrated cytokinin (plant growth-promoting) activity in studies on Raphanus sativus seeds, with efficacy observed at concentrations as low as 0.1–10 mg/L . The structural determination of related compounds, such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, has been confirmed via X-ray crystallography and NMR spectroscopy .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKMEPNCBWXBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289059-82-1
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 2-chlorobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide is structurally similar to other benzamide derivatives such as N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide and N-(2-Benzoyl-4-chlorophenyl)formamide. its unique chloro-substituted benzamide structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Acetamide vs. Benzamide Derivatives

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂): Differs by replacing the benzamide group with an acetamide. Exhibits a lower melting point (mp) compared to benzamide analogs due to reduced aromatic stacking . Used as an intermediate in pharmaceutical syntheses (e.g., diazepam derivatives) .
  • N-(2-benzoyl-4-chlorophenyl)-2,2-dichloroacetamide :
    • Contains two chlorine atoms on the acetamide side chain.
    • Acts as a degradation product of alprazolam, highlighting its role in drug metabolism studies .

Substituent Positional Isomerism

  • N-(4-benzoylphenyl)-2-chlorobenzamide (CAS 316145-28-5):
    • Benzoyl group at the 4-position instead of 2-position.
    • Altered steric and electronic properties may reduce biological activity compared to the 2-benzoyl isomer .

Nitrophenyl Derivatives

  • 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)-acetamide (M.W. 353.16):
    • Incorporates a nitro group at the 4-position, increasing electron-withdrawing effects.
    • Used as a reference impurity in clonazepam quality control .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications
N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide C₂₀H₁₃Cl₂NO₂ 376.23 Not reported Plant growth regulation
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 316.16 159.2–161.3 Pharmaceutical intermediate
N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ 288.73 Not reported Nordiazepam degradation product

Stability and Degradation

  • This compound exhibits higher stability under acidic conditions compared to acetamide analogs, which undergo reversible transformations (e.g., nordiazepam ↔ N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) .
  • The presence of a benzamide group enhances resistance to hydrolysis relative to acetamide derivatives .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzoyl group : Contributes to the compound's reactivity and interaction capabilities.
  • Chlorophenyl moiety : Enhances lipophilicity and binding affinity to biological targets.
  • Chlorobenzamide functional group : Imparts specific biological activities.

The molecular formula for this compound is C15H12Cl2N2OC_{15}H_{12}Cl_2N_2O, with a molecular weight of approximately 303.17 g/mol.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency. The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptors : It has shown potential as an inhibitor of certain receptors linked to cancer progression and inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chlorophenyl substituent in enhancing activity .
  • Anticancer Activity Assessment :
    Research conducted on the anticancer effects of benzamide derivatives demonstrated that this compound effectively reduced tumor cell viability in vitro. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death .
  • Target Interaction Studies :
    Interaction studies revealed that the compound binds selectively to sigma receptors, which are implicated in various neurological disorders and cancer biology. This selectivity suggests potential therapeutic applications beyond antimicrobial and anticancer uses .

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide, and how can its purity be validated?

The compound is synthesized via condensation reactions between chlorinated benzoyl derivatives and substituted anilines. A common intermediate, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, can form under acidic conditions during the degradation of nordiazepam, as observed in LC-MS and NMR studies . Purity validation requires multi-modal analysis:

  • LC-UV/GC-MS for retention time and mass-to-charge ratio (m/z 289.0 [M+H]⁺) .
  • ¹H-/¹³C-NMR to confirm hydrogen and carbon environments (e.g., aromatic protons and carbonyl groups) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How does the compound's stability vary under different pH conditions?

In acidic aqueous solutions (pH ~3.0), This compound can reversibly equilibrate with precursors like nordiazepam. Chromatographic peak area ratios (e.g., nordiazepam:intermediate = 0.75 in stored solutions) indicate pH-dependent stability . Evaporation shifts equilibrium toward nordiazepam regeneration, suggesting sensitivity to solvent removal . Neutral or basic conditions may alter degradation pathways, requiring empirical validation.

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar derivatives?

Key discriminators include:

  • Isotopic patterns in LC-MS : A single chlorine atom produces a distinct m/z 289.0 isotopic signature .
  • Crystallographic data : Bond lengths and angles from single-crystal X-ray diffraction (e.g., C-Cl bonds at ~1.74 Å) resolve structural ambiguities .
  • ¹H-NMR splitting patterns : Substitution patterns on aromatic rings (e.g., para-chloro vs. ortho-benzoyl groups) yield unique splitting .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Structural redetermination via single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-III) provides atomic coordinates and displacement parameters to validate bond lengths, angles, and hydrogen-bonding networks . For example:

  • Data collection parameters : Mo Kα radiation (λ = 0.71073 Å), R factor ≤0.044, and high data-to-parameter ratios (>25:1) ensure precision .
  • Validation tools : Programs like PLATON or MERCURY CSD 2.0 assess geometric outliers and packing efficiency .

Q. What computational methods predict the compound's reactivity or degradation pathways?

  • Density Functional Theory (DFT) : Models hydrolysis or rearrangement energetics (e.g., acid-catalyzed degradation to C₁₃H₁₀NOCl) .
  • Molecular docking : Screens for biological targets (e.g., benzodiazepine receptors) based on structural analogs like diazepam .
  • ADMET prediction : Tools like ACD/Labs Percepta estimate solubility, metabolic stability, and toxicity .

Q. How do experimental conditions influence reversible equilibria involving this compound?

  • Solvent evaporation : Shifts equilibrium toward precursor regeneration (e.g., nordiazepam formation) due to concentration changes .
  • Solid-phase extraction (SPE) : Alters recovery rates (e.g., 6.8% RSD in methanol extracts) by disrupting ionic interactions .
  • Temperature : Elevated temperatures may accelerate irreversible degradation to non-reversible products .

Q. What strategies mitigate analytical interference from transformation products or impurities?

  • Chromatographic optimization : Use reverse-phase columns (C18) with gradient elution to separate This compound from impurities like oxazepam derivatives .
  • Tandem MS/MS : Fragmentation patterns (e.g., m/z 289 → 241) confirm identity amidst matrix effects .
  • Isotopic labeling : ¹³C or ²H labels track degradation intermediates in kinetic studies .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and SHELXD for phase solution; validate with CCDC deposition .
  • Safety : The compound is a lachrymator; handle under fume hoods with PPE (gloves, goggles) .
  • Data Reproducibility : Report RSD values (e.g., 6.8% for evaporation studies) and instrument calibration details .

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